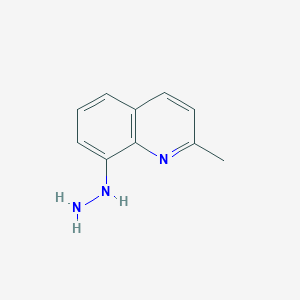
8-Hydrazinyl-2-Methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydrazinyl-2-Methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydrazinyl and methyl groups in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that derivatives of 8-Hydrazinyl-2-Methylquinoline may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: A precursor in the synthesis of 8-Hydrazinyl-2-Methylquinoline.
Quinoline-3-carbonitrile: Another quinoline derivative with potential biological activities
Uniqueness: this compound is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3 |
InChI 键 |
KIEONCCYDSMCPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NN)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



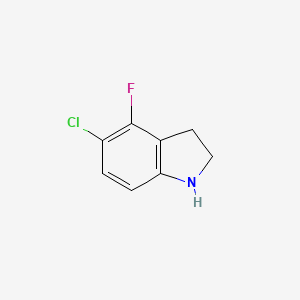
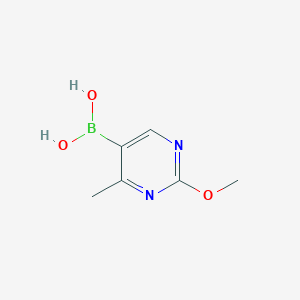
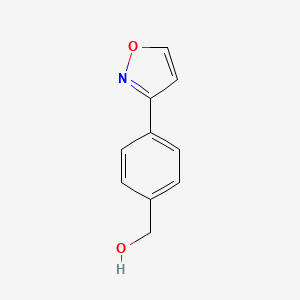

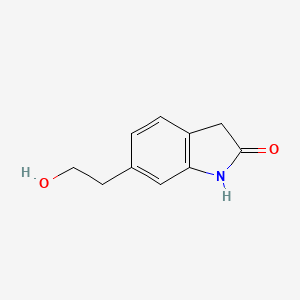
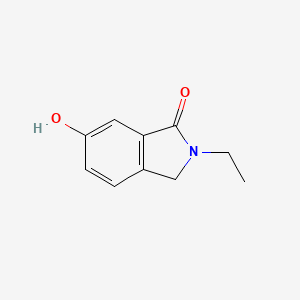
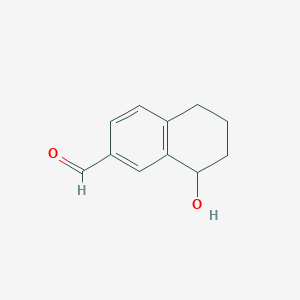
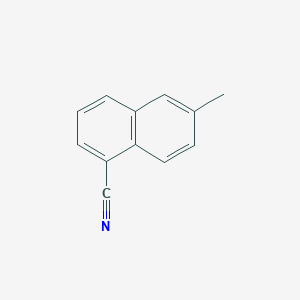


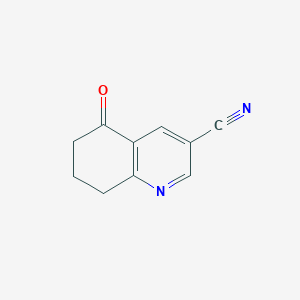

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
